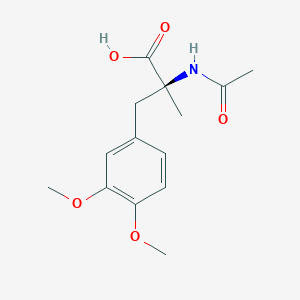

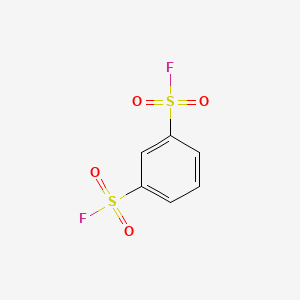

![molecular formula C25H29ClN4OS B2510714 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1189903-07-8](/img/structure/B2510714.png)

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a structurally complex molecule that features a triazaspirodecanediene core, a chlorophenyl group, and a dimethylphenylacetamide moiety. The presence of multiple heteroatoms and aromatic systems suggests potential for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related acetamide compounds has been explored in the literature. For instance, the synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves the formation of a thiazole ring and the attachment of a chlorophenyl ring at a specific angle, which could be relevant for the synthesis of the compound . Additionally, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions provides insights into the manipulation of the acetamide backbone and the introduction of different substituents, which could be applied to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds reveals specific orientations and interactions. For example, in one acetamide, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, which could influence the overall molecular conformation and properties of the compound . Such structural details are crucial for understanding the three-dimensional arrangement and potential binding interactions of the target compound.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the structural motifs present in the molecule suggest a variety of possible reactions. The presence of an acetamide group could undergo hydrolysis, the thiazole ring might participate in nucleophilic substitution, and the chlorophenyl group could be involved in electrophilic aromatic substitution reactions. The triazaspirodecanediene core could also offer unique reactivity due to the presence of nitrogen atoms and the spirocyclic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, intermolecular interactions such as C-H...O hydrogen bonds can lead to the formation of specific crystal packing arrangements, as seen in the related acetamide structure . These interactions can affect the solubility, melting point, and other physical properties. The presence of chloro and dimethylphenyl groups can also influence the lipophilicity and electronic properties of the molecule.

Scientific Research Applications

Radiosynthesis Applications

Compounds similar to the one you mentioned have been used in radiosynthesis studies, which are crucial for understanding the metabolism and mode of action of various substances. For example, the chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 have been synthesized at high specific activity for such studies (Latli & Casida, 1995).

Enzyme Inhibition Research

New synthetic 1,2,4-triazole derivatives, which share structural similarities with the compound , have been explored for their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies contribute to the development of treatments for conditions like Alzheimer's disease (Riaz et al., 2020).

Antagonistic Effects on Platelet-Activating Factor (PAF)

Compounds with a similar structural framework have been shown to act as potent antagonists to platelet-activating factor (PAF), which is significant in researching inflammatory responses and related disorders (Kagoshima et al., 1997).

Fatty Acid Synthesis Inhibition

Chloroacetamide derivatives, akin to the compound , have been studied for their inhibitory effects on fatty acid synthesis in certain green algae, highlighting a potential application in studying and controlling algal growth (Weisshaar & Böger, 1989).

properties

IUPAC Name |

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-6-8-20(26)9-7-19)24(29-25)32-16-22(31)27-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAHNOGJKPJQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

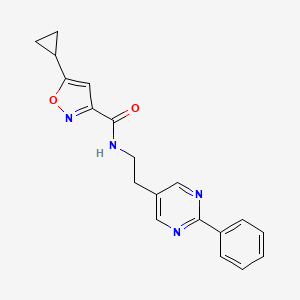

![N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2510631.png)

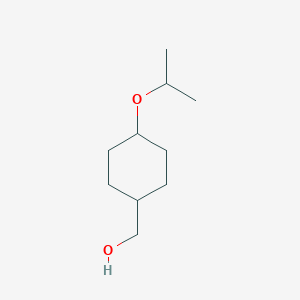

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2510632.png)

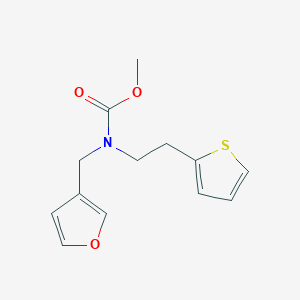

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510637.png)

![2-(1,2,4-Triazol-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2510639.png)

![Tert-butyl 8-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2510649.png)

![(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2510651.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)